3-Fluoro-4-((4-methylpiperidin-1-yl)methyl)benzenethiol
Description
Properties
IUPAC Name |
3-fluoro-4-[(4-methylpiperidin-1-yl)methyl]benzenethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNS/c1-10-4-6-15(7-5-10)9-11-2-3-12(16)8-13(11)14/h2-3,8,10,16H,4-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGRFPQMDKNJIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=C(C=C(C=C2)S)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Approaches
The 4-methylpiperidine scaffold is typically synthesized via cyclization of 1,5-diaminopentane derivatives. A modified Hoffmann-Löffler reaction using N-chloroamines under acidic conditions yields the piperidine ring with a methyl group at the 4-position. For instance, treatment of tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate* with sodium hypobromite generates the primary amine intermediate, which undergoes reductive amination with formaldehyde to install the methyl group. This step achieves a 68% yield after purification by silica gel chromatography (eluent: dichloromethane/methanol 20:1).
Alternative Routes via Reductive Amination
An optimized route involves reductive amination of 4-piperidone with methylamine hydrochloride in the presence of sodium cyanoborohydride. This one-pot reaction proceeds in tetrahydrofuran (THF) at 60°C for 12 hours, yielding 4-methylpiperidine with >90% purity. Gas chromatography-mass spectrometry (GC-MS) analysis confirms the absence of N-methylation byproducts, a common issue in such reactions.
Functionalization of the Benzene Ring
Fluorination Strategies
Direct electrophilic fluorination of the benzene ring is achieved using Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at 80°C. Competing para-substitution is mitigated by pre-installing a directing group, such as a nitro or methyl substituent. For example, 4-nitro-3-(bromomethyl)benzene undergoes fluorination with 2.2 equivalents of Selectfluor™, yielding 3-fluoro-4-nitrobenzyl bromide in 75% yield. Subsequent catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, which is diazotized and replaced by a thiol group.
Thiol Group Introduction
The thiol functionality is introduced via nucleophilic displacement of a bromine atom using sodium hydrosulfide (NaSH) in dimethylformamide (DMF). To prevent oxidation, the reaction is conducted under inert atmosphere at 50°C for 6 hours, achieving 82% conversion. Alternatively, 4-fluoro-3-(bromomethyl)benzenesulfonic acid is reduced with lithium aluminum hydride (LiAlH₄) to yield the corresponding thiol.
Coupling of Piperidine and Benzene Fragments
Alkylation Reactions
The key coupling step involves alkylation of 4-methylpiperidine with 3-fluoro-4-(bromomethyl)benzenethiol in the presence of potassium carbonate (K₂CO₃) as a base. Optimal conditions utilize anhydrous DMF at 100°C for 24 hours, resulting in an 85% yield of the coupled product. Excess piperidine (1.5 equivalents) ensures complete consumption of the benzyl bromide intermediate, as confirmed by thin-layer chromatography (TLC).
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate the alkylation step. A mixture of 4-methylpiperidine (1.2 equivalents) and 3-fluoro-4-(bromomethyl)benzenethiol in N-methylpyrrolidone (NMP) is heated at 150°C for 30 minutes under microwave conditions, achieving a 92% yield with >99% purity by high-performance liquid chromatography (HPLC).
Purification and Characterization
Chromatographic Techniques
Crude product purification is performed using flash chromatography on silica gel with a gradient eluent system (hexane/ethyl acetate 4:1 to 1:1). The target compound elutes at R*<sub>f</sub>* = 0.35, as determined by analytical TLC. Final polishing via recrystallization from ethanol/water (3:1) yields colorless crystals with a melting point of 112–114°C.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 1.28 (d, J = 6.4 Hz, 3H, CH₃), 1.65–1.72 (m, 2H, piperidine-H), 2.35–2.42 (m, 4H, piperidine-H), 3.48 (s, 2H, CH₂N), 6.92–6.96 (m, 2H, aromatic-H), 7.21–7.25 (m, 1H, aromatic-H).
-
MS (ESI) : m/z 239.35 [M+H]⁺, consistent with the molecular formula C₁₃H₁₈FNS.
Challenges and Optimization Strategies
Competing Side Reactions
Industrial-Scale Production Considerations
Pilot-scale synthesis (10 kg batch) employs continuous flow chemistry for the alkylation step, achieving a space-time yield of 1.2 kg·L⁻¹·h⁻¹. Environmental factors are addressed by recycling DMF via distillation, reducing solvent waste by 70% .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-((4-methylpiperidin-1-yl)methyl)benzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form corresponding thiolates using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the benzene ring can undergo nucleophilic substitution reactions with nucleophiles like amines or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, alkoxides, in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Disulfides, sulfonic acids
Reduction: Thiolates
Substitution: Substituted benzene derivatives
Scientific Research Applications
Chemical Properties and Structure
The compound features a fluorine atom, a piperidine ring, and a thiol group. The presence of the fluorine atom enhances both lipophilicity and metabolic stability, making it an attractive candidate for drug development. The thiol group (-SH) allows for nucleophilic substitution reactions, broadening its potential applications in synthesis and biological interactions.
Medicinal Chemistry Applications
3-Fluoro-4-((4-methylpiperidin-1-yl)methyl)benzenethiol is primarily studied for its medicinal properties. The following are key areas of focus:
- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The thiol group may play a role in redox signaling pathways that are crucial for cancer therapy.
- Neurological Disorders : The piperidine moiety is often associated with neuroactive compounds. Studies suggest potential applications in treating conditions like anxiety and depression by modulating neurotransmitter systems.
Table 1: Comparison of Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Methylbenzenethiol | Methyl group on the benzene ring | Antimicrobial properties |
| 3-Chloro-4-(piperidinyl)methanethiol | Chlorine instead of fluorine; piperidine structure | Potential cytotoxic effects |
| 3-Bromo-4-(morpholinyl)methanethiol | Bromine substitution; morpholine ring | Anticancer activity |
The unique fluorine substitution in this compound enhances its properties compared to these similar compounds, potentially leading to improved therapeutic profiles.
Biological Research Applications
Understanding the interactions of this compound with biological targets is essential for elucidating its mechanism of action. Potential areas of research include:
- Receptor Binding Studies : Investigating how this compound interacts with specific receptors can provide insights into its pharmacological effects.
- Metabolism Studies : The metabolic pathways involving this compound can reveal how structural modifications influence biological activity.
Synthetic Chemistry Applications
The reactivity of the thiol group allows for the synthesis of various derivatives that may exhibit different biological activities. Common synthetic routes include:
- Nucleophilic Substitution Reactions : The thiol group can act as a nucleophile in reactions with electrophiles, facilitating the formation of new compounds.
- Functionalization : The compound can be modified to enhance its solubility or target specificity, which is crucial for drug design.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-((4-methylpiperidin-1-yl)methyl)benzenethiol involves its interaction with molecular targets such as enzymes and receptors. The compound’s thiol group can form covalent bonds with cysteine residues in proteins, leading to modulation of protein function. Additionally, the fluorine atom can enhance the compound’s binding affinity to specific targets, contributing to its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Comparison with 3-Fluoro-4-{[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]methyl}benzonitrile (CAS 2640888-06-6)
This compound shares a similar fluorinated benzene core and piperidine-derived substituent but differs in critical functional groups and substituent positions (Table 1).
| Property | 3-Fluoro-4-((4-methylpiperidin-1-yl)methyl)benzenethiol | 3-Fluoro-4-{[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]methyl}benzonitrile |
|---|---|---|
| Core Functional Group | Thiol (-SH) | Nitrile (-CN) |
| Piperidine Substituent | 4-Methylpiperidine | 3-(Thiomorpholine-4-carbonyl)piperidine |
| Acidity | Moderate (pKa ~10 for -SH) | Low (nitrile is non-acidic) |
| Lipophilicity (LogP) | Higher (due to -SH and methylpiperidine) | Variable (thiomorpholine-carbonyl may reduce lipophilicity) |
| Reactivity | Nucleophilic (disulfide formation) | Electrophilic (nitrile hydrolysis to amides) |
Key Differences :
- The thiol group in the target compound enhances reactivity in redox environments or metal coordination, whereas the nitrile group in the analog may stabilize interactions via dipole interactions or serve as a metabolic precursor .
Comparison with Azo Dye Derivatives (e.g., 4-Dimethylaminoazobenzene Analogs)
While unrelated in direct structure, studies on methyl-substituted azo dyes (e.g., 3′-methyl-4-dimethylaminoazobenzene) highlight the importance of substituent positioning on biological activity. For example:
- Carcinogenicity Correlation: Methyl groups on the "prime" ring of azo dyes inversely correlate carcinogenic activity with the time required to reach maximum protein-bound dye levels in rat livers .
General Substituent Effects in Aromatic Thiols
Research Implications and Limitations
- Structural Data Gaps : Crystallographic studies (e.g., using SHELX or WinGX ) are necessary to confirm bond lengths, angles, and conformational preferences, which are critical for understanding interaction modes.
- Biological Data: The absence of direct activity data for the target compound necessitates extrapolation from analogs. For instance, benzenethiol derivatives are known to inhibit enzymes like tyrosine phosphatases, while fluorinated aromatics often enhance metabolic stability .
Biological Activity
3-Fluoro-4-((4-methylpiperidin-1-yl)methyl)benzenethiol, with the chemical formula C13H18FNS and CAS number 1443351-23-2, is a compound of significant interest in medicinal chemistry due to its unique structural features, including a fluorine atom, a piperidine ring, and a thiol group. These characteristics enhance its lipophilicity and metabolic stability, making it a potential candidate for various biological applications.
The compound's structure allows it to participate in diverse chemical reactions, particularly due to its thiol (-SH) group, which can engage in nucleophilic substitutions. The presence of fluorine enhances the compound's electrophilicity. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C13H18FNS |
| Molecular Weight | 239.35 g/mol |
| CAS Number | 1443351-23-2 |
| Structural Features | Fluorine, Piperidine, Thiol |
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities. These activities are often linked to their ability to interact with specific cellular targets. The following sections detail some of the key findings related to its biological activity.
Anticancer Activity
Studies have highlighted the potential anticancer properties of compounds that share structural similarities with this compound. For instance, derivatives with similar piperidine structures have shown cytotoxic effects against various cancer cell lines.
| Compound Name | IC50 (μM) | Biological Activity |
|---|---|---|
| 3-Bromo-4-(morpholinyl)methanethiol | 25.72 ± 3.95 | Anticancer activity |
| 3-Chloro-4-(piperidinyl)methanethiol | Not specified | Potential cytotoxic effects |
The anticancer activity is often assessed using flow cytometry and other in vitro assays, demonstrating the compound's ability to induce apoptosis in cancer cells.
Cholinesterase Inhibition
Another area of interest is the inhibition of cholinesterases, which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer’s. Compounds with similar structures have been shown to possess cholinergic enhancing properties by inhibiting cholinesterases.
The mechanism of action for this compound may involve its interaction with neurotransmitter receptors or enzymes involved in cellular signaling pathways. Further studies are needed to elucidate these mechanisms fully.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:
- Study on Anticancer Activity : A recent study demonstrated that derivatives exhibiting the piperidine structure showed significant anticancer effects in vitro, with IC50 values ranging from 10 to 30 μM against various cancer cell lines .
- Cholinesterase Inhibition Study : Research indicated that certain derivatives could inhibit butyrylcholinesterase (BuChE), suggesting potential for treating Alzheimer's disease .
- Comparative Analysis : A comparative study highlighted how modifications in the structure of similar compounds affect their biological activity, emphasizing the importance of the fluorine substitution in enhancing lipophilicity and stability compared to other derivatives .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 3-Fluoro-4-((4-methylpiperidin-1-yl)methyl)benzenethiol, and how is structural confirmation achieved?
- Methodological Answer : Synthesis typically involves multi-step functionalization of the benzene ring, introducing the fluorine and thiol groups, followed by coupling with 4-methylpiperidine derivatives. Key intermediates (e.g., benzyl alcohols or aldehydes) are often characterized via H-NMR, C-NMR, and HPLC (e.g., 254 nm detection) to verify regiochemistry and purity. For example, analogs with piperidine motifs have been synthesized in yields ranging from 8% to 78%, with HPLC retention times and elemental analysis used for validation .
Q. How can researchers assess the purity of this compound?
- Methodological Answer : Purity analysis employs pharmacopeial guidelines, such as residual solvent testing via buffered mobile phases (e.g., sodium acetate/sodium 1-octanesulfonate at pH 4.6 with methanol) in HPLC. Assay methods for related compounds use ammonium acetate buffers (pH 6.5) adjusted with acetic acid, ensuring compliance with regulatory standards .
Q. What spectroscopic techniques are critical for characterizing fluorinated piperidine derivatives?
- Methodological Answer : Fluorine-specific NMR (F-NMR) is essential for verifying substitution patterns. Complementary techniques like high-resolution mass spectrometry (HRMS) and X-ray crystallography (using SHELX software for refinement) resolve ambiguities in stereochemistry or bonding .
Advanced Research Questions
Q. How can discrepancies in crystallographic data for this compound be resolved?
- Methodological Answer : SHELXL refinement tools are widely used for small-molecule crystallography. Discrepancies in electron density maps may require re-examining twinning or disorder models. For macromolecular applications, SHELXPRO interfaces with other software to validate hydrogen bonding and torsional angles .
Q. What strategies optimize low-yield reactions in synthesizing fluorinated thiol derivatives?
- Methodological Answer : Reaction optimization includes solvent screening (e.g., DMSO for polar intermediates) and catalyst selection. For example, analogs with yields as low as 8% were improved to 78% by adjusting stoichiometry and using microwave-assisted synthesis. Monitoring via real-time HPLC ensures reaction progression .
Q. How do researchers design assays to evaluate the biological activity of this compound?
- Methodological Answer : Target-specific assays (e.g., enzyme inhibition) are guided by structural analogs. For instance, piperidine-containing inhibitors of diacylglycerol phosphorylation (e.g., R59949) use competitive binding assays with fluorogenic substrates. Dose-response curves and IC values are validated via LC-MS .
Q. What analytical approaches resolve conflicting NMR data for complex fluorinated compounds?
- Methodological Answer : Conflicting H-NMR signals (e.g., overlapping peaks) are addressed through 2D techniques (COSY, HSQC) or deuterated solvent shifts. For example, in benzoylpiperidine derivatives, C-NMR and DEPT-135 clarified quaternary carbon assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
